

Technical Monograph: 3-Hydroxypyridine-4-Carbohydrazide

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Compound of Interest

Compound Name: 3-Hydroxypyridine-4-carbohydrazide

Cat. No.: B1632766

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CAS Registry Number: 88394-01-8 Synonyms: 3-Hydroxyisoniazid; 3-Hydroxy-4-pyridinecarbohydrazide; 3-Hydroxyisonicotinohydrazide Molecular Formula: $C_6H_7N_3O_2$
Molecular Weight: 153.14 g/mol [1][2]

Executive Summary & Application Scope

3-Hydroxypyridine-4-carbohydrazide is a functionalized pyridine derivative serving as a critical scaffold in the synthesis of bioactive Schiff bases and metal-chelating agents.[2] Structurally, it is an analogue of the first-line antitubercular drug Isoniazid (INH), distinguished by a hydroxyl group at the ortho position to the hydrazide moiety.

Core Utility:

- **Medicinal Chemistry Scaffold:** The hydrazide group (-CONHNH₂) is highly reactive toward aldehydes and ketones, facilitating the rapid generation of hydrazone libraries (Schiff bases) with antimicrobial, antiviral, and anti-tyrosinase activities.
- **Metal Chelation:** The proximity of the 3-hydroxyl oxygen, the pyridine nitrogen, and the hydrazide carbonyl oxygen creates a tridentate ligand environment (O, N, O donor set),

making it a potent chelator for transition metals (Cu^{2+} , Fe^{3+}), which is relevant in metalloenzyme inhibition studies.

- Metabolic Reference Standard: It serves as a reference standard in the study of oxidative metabolites of isonicotinic acid derivatives.[2]

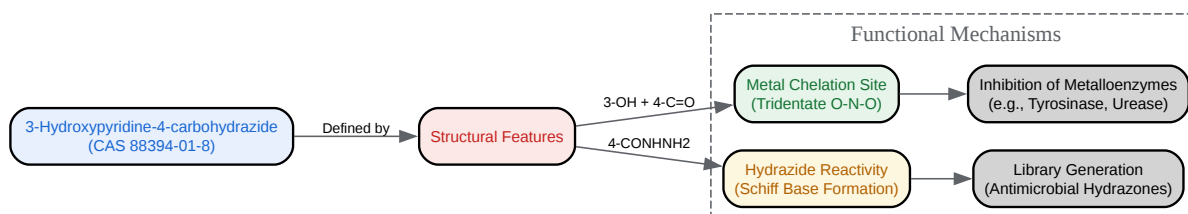
Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

The following data aggregates experimental and predicted values essential for handling and characterization.

Property	Value	Note
CAS Number	88394-01-8	Primary Identifier
Appearance	White to Off-white Crystalline Solid	Hygroscopic nature possible
Melting Point	>220 °C (Decomposes)	High thermal stability due to H-bonding
Solubility	DMSO, DMF, Hot Ethanol	Poor solubility in non-polar solvents
pKa (Predicted)	-4.8 (Pyridine N), ~8.5 (Phenolic OH)	Zwitterionic character at neutral pH
LogP	-0.8 to -1.2	Hydrophilic; cell permeability varies by derivative
Storage	2–8 °C, Inert Atmosphere	Sensitive to oxidation over long periods

Structural Visualization & Chelation Logic

The unique reactivity of **3-hydroxypyridine-4-carbohydrazide** stems from its ability to tautomerize and coordinate metals.[2] The diagram below illustrates the chemical structure and its potential coordination modes.



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Figure 1: Structural logic of **3-hydroxypyridine-4-carbohydrazide**, highlighting the dual functionality of the chelating domain (3-OH/4-C=O) and the reactive hydrazide tail.[2]

Synthesis Protocol: Ester Hydrazinolysis

Context: The most robust method for synthesizing **3-hydroxypyridine-4-carbohydrazide** is the nucleophilic attack of hydrazine hydrate on an ester precursor (typically methyl or ethyl 3-hydroxypyridine-4-carboxylate).[2]

Reagents Required[1][9][11][12][13][14][15]

- Precursor: Methyl 3-hydroxypyridine-4-carboxylate (1.0 eq)
- Reagent: Hydrazine hydrate (80% or 98%) (3.0 – 5.0 eq)
- Solvent: Absolute Ethanol or Methanol
- Catalyst (Optional): Glacial acetic acid (catalytic drops, usually not required for reactive esters)

Step-by-Step Methodology

- Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of Methyl 3-hydroxypyridine-4-carboxylate in 20 mL of absolute ethanol.

- **Addition:** Add 40 mmol (excess) of hydrazine hydrate dropwise to the stirring solution at room temperature. Note: Excess hydrazine prevents the formation of dimeric species.
- **Reflux:** Heat the mixture to reflux (approx. 78–80 °C) for 4–6 hours. Monitor reaction progress via TLC (System: Chloroform/Methanol 9:1). The starting ester spot (higher R_f) should disappear, replaced by the hydrazide spot (lower R_f, stains with ninhydrin).
- **Precipitation:** Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0–4 °C) for 1 hour. The product typically precipitates as a white or pale cream solid.
[2]
- **Filtration:** Filter the solid under vacuum.
- **Washing:** Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted hydrazine.
- **Purification:** If necessary, recrystallize from ethanol/water (9:1) to obtain analytical grade purity.
- **Drying:** Dry under vacuum at 40 °C for 12 hours.

Biological Significance & Pathways

The biological activity of this compound is often investigated in the context of Multidrug-Resistant Tuberculosis (MDR-TB) and Enzyme Inhibition.[2]

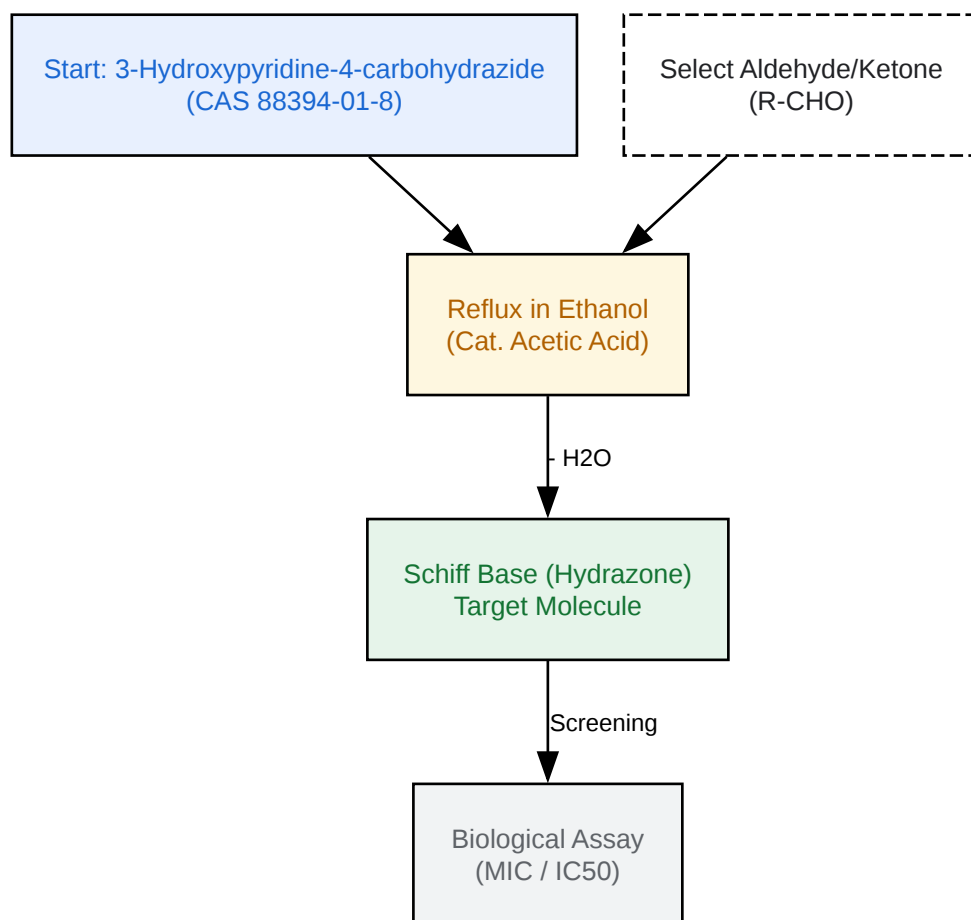
Mechanism of Action (Schiff Base Derivatives)

While the parent hydrazide has moderate activity, its hydrazone derivatives are the primary pharmacological agents.

- **InhA Inhibition:** Like Isoniazid, derivatives can target the enoyl-ACP reductase (InhA) in *Mycobacterium tuberculosis*, interfering with mycolic acid synthesis.[2]
- **Tyrosinase Inhibition:** The 3-hydroxy-4-ketone motif mimics the transition state of tyrosinase substrates, chelating the active site Copper ions essential for enzymatic activity.[2]

Experimental Workflow: Schiff Base Generation

To utilize this CAS number in drug discovery, researchers typically derivatize it immediately.[2]



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Figure 2: Standard workflow for derivatizing **3-hydroxypyridine-4-carbohydrazide** into bioactive hydrazones.

Analytical Validation

To ensure the integrity of the compound (CAS 88394-01-8), the following spectral features must be verified:

- IR Spectroscopy (KBr):
 - 3300–3200 cm⁻¹: NH/NH₂ stretching (broad).[2]
 - 1660–1640 cm⁻¹: C=O stretching (Amide I).[2]

- $\sim 3400\text{ cm}^{-1}$: OH stretching (often broad/overlapping).[2]
- ^1H NMR (DMSO- d_6 , 400 MHz):
 - δ 10.0–11.0 ppm (s, 1H, CONH).
 - δ 4.5–5.0 ppm (s, 2H, NH_2).
 - δ ~ 12.0 ppm (s, 1H, Phenolic OH, exchangeable).
 - Aromatic protons: Pyridine ring signals typically around 7.5–8.5 ppm depending on substitution patterns.[2]
- Mass Spectrometry (ESI-MS):
 - $[\text{M}+\text{H}]^+$ peak at m/z 154.15.[2]

References

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